BMS-690514

描述

BMS-690514 is a potent and selective inhibitor of the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptor kinases. This compound has shown significant antitumor and antiangiogenic activities, making it a promising candidate for cancer therapy .

准备方法

BMS-690514 的合成涉及多个步骤,包括吡咯并[2,1-f][1,2,4]三嗪环系的形成。合成路线通常从关键中间体的制备开始,然后进行环化和官能团修饰。 工业生产方法侧重于优化产量和纯度,同时确保成本效益和可扩展性 .

化学反应分析

BMS-690514 经历各种化学反应,包括氧化和葡萄糖醛酸化。这些反应中常用的试剂包括细胞色素 P450 酶和葡萄糖醛酸转移酶。 这些反应产生的主要产物是氧化和葡萄糖醛酸化代谢物 .

科学研究应用

BMS-690514 已被广泛研究,以了解其在治疗各种癌症(特别是非小细胞肺癌)中的潜力。它在临床前模型中显示出抑制肿瘤生长和血管生成的功效。 此外,this compound 还被研究用于联合放疗以增强抗肿瘤效果 .

作用机制

BMS-690514 通过抑制表皮生长因子受体、人表皮生长因子受体 2、人表皮生长因子受体 4 和血管内皮生长因子受体激酶的活性发挥作用。这种抑制作用会破坏参与肿瘤细胞增殖、存活和血管生成的信号通路。 该化合物诱导肿瘤细胞凋亡并减少肿瘤血流,从而有助于其抗肿瘤功效 .

相似化合物的比较

BMS-690514 独特的在于它能够抑制多个受体激酶家族,包括表皮生长因子受体和血管内皮生长因子受体激酶。类似的化合物包括布瑞瓦尼布,它是针对血管内皮生长因子受体抑制优化的,以及其他针对表皮生长因子受体和人表皮生长因子受体 2 的酪氨酸激酶抑制剂。 This compound 对表皮生长因子受体和血管内皮生长因子受体激酶的双重抑制提供了更广泛的抗肿瘤活性 .

生物活性

BMS-690514 is a potent, reversible small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family, including HER2 and HER4, as well as the vascular endothelial growth factor receptors (VEGFRs). This compound has garnered attention for its potential in treating various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, preclinical and clinical findings, and safety profile.

This compound works by inhibiting key signaling pathways involved in tumor growth and angiogenesis. By blocking the activity of EGFR, HER2, HER4, and VEGFRs, this compound disrupts the downstream signaling cascades that promote cell proliferation and survival. This dual inhibition is significant in treating cancers driven by these pathways.

Key Mechanisms:

- EGFR Inhibition : this compound effectively inhibits autophosphorylation of EGFR with an IC50 in the nanomolar range. This leads to decreased MAP kinase phosphorylation and reduced cell proliferation in tumor cells expressing mutant EGFR .

- HER2 and HER4 Inhibition : The compound also inhibits HER2 phosphorylation with an IC50 of approximately 45 nmol/L .

- VEGF Signaling Disruption : By targeting VEGFRs, this compound reduces angiogenesis, which is critical for tumor growth and metastasis .

Preclinical Findings

In preclinical studies, this compound demonstrated significant antitumor activity across various xenograft models. The compound was well tolerated at doses that effectively inhibited tumor growth.

Table 1: Antitumor Activity in Xenograft Models

| Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| SNU-216 | Gastric | 10 | 90 |

| AU565 | Breast | 30 | 80 |

| KPL-4 | Breast | 50 | 70 |

| HCC202 | Breast | 60 | 60 |

Clinical Studies

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy and safety in patients with advanced solid tumors.

Phase I-IIa Study

A notable phase I-IIa study assessed the maximum tolerated dose (MTD) of this compound in patients with NSCLC. The MTD was established at 200 mg/day. The study reported manageable safety profiles with common adverse events including diarrhea and rash .

Key Findings:

- Disease Control Rate : Approximately 43.3% in erlotinib-naïve patients.

- Objective Response Rate : 3.3% in the same cohort.

- Patients with EGFR mutations showed a higher disease control rate compared to those with wild-type EGFR .

Safety Profile

The safety profile of this compound has been characterized by its tolerability at therapeutic doses. Common side effects include:

- Diarrhea

- Acneiform rash

- Dry skin

These adverse effects were generally manageable and did not lead to significant discontinuation rates among participants in clinical trials .

常见问题

Basic Research Questions

Q. What are the primary kinase targets of BMS-690514, and how do its inhibitory potencies (IC50) compare across these targets?

this compound is a multi-target tyrosine kinase inhibitor with primary activity against EGFR (IC50: 5 nM), HER2 (IC50: 20 nM), HER4 (IC50: 60 nM), and VEGFR1-3 (IC50: 25–50 nM). These values were determined using enzymatic assays measuring phosphorylation inhibition and cellular proliferation assays in tumor cell lines (e.g., HCC827, PC9). Selectivity profiling involved screening against >100 kinases to confirm specificity .

Q. How does the oral bioavailability of this compound vary across preclinical species, and what factors contribute to these differences?

In preclinical studies, oral bioavailability was 78% in mice, 100% in rats, 8% in monkeys, and 29% in dogs. The low bioavailability in monkeys is attributed to high systemic clearance, consistent with in vitro metabolism data from liver microsomes. Key metabolic pathways include oxidation (CYP2D6/3A4-mediated) and glucuronidation, identified via recombinant enzyme assays and hepatocyte studies .

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s antitumor activity?

- In vitro : Use NSCLC cell lines (e.g., HCC4006, HCC827) with EGFR amplification or HER2-driven tumors (e.g., N87, BT474). IC50 values in these lines range from 2–35 nM .

- In vivo : Xenograft models dependent on EGFR/HER2 signaling (e.g., A431 epidermoid carcinoma) or VEGFR-driven angiogenesis (e.g., HT-29 colon cancer). Efficacy endpoints include tumor volume reduction, Ki-67 staining for proliferation, and dynamic contrast-enhanced MRI for vascular changes .

Advanced Research Questions

Q. How can researchers experimentally validate the dual inhibition of HER and VEGFR pathways by this compound?

- Mechanistic assays :

- Measure phosphorylation of EGFR/HER2 (Western blot) and downstream markers (e.g., pMAPK, pAKT) in tumor lysates.

- Assess VEGFR2 inhibition via soluble sVEGFR2 levels in plasma (ELISA) or tumor endothelial cells (CD31 staining).

- Functional models :

- Matrigel plug assays to quantify antiangiogenic activity.

- Combined HER/VEGFR inhibition studies in xenografts to compare monotherapy vs. dual-pathway blockade .

Q. What clinical biomarkers are predictive of this compound efficacy, and how should they be integrated into trial design?

- Predictive biomarkers :

- Methodology : Retrospective tumor genotyping (PCR/NGS) and longitudinal plasma sampling for pharmacodynamic (PD) analysis in trials.

Q. How can contradictory efficacy data in erlotinib-resistant NSCLC patients be reconciled?

While this compound showed disease control in 22% of erlotinib-resistant patients, responses varied by mutation profile:

- T790M-positive tumors : Stable disease (SD) observed with tumor burden reduction (6–31%) via dual HER/VEGFR inhibition.

- KRAS-mutant tumors : Partial response (48% regression) in a G13D mutant, suggesting context-dependent efficacy.

- Wild-type EGFR : Limited activity highlights the need for combinatorial strategies (e.g., with MEK inhibitors) .

Q. What experimental strategies mitigate off-target effects (e.g., hypertension, diarrhea) in preclinical studies?

- Dose optimization : Use MTD (200 mg/day in humans) equivalent doses in mice (10–30 mg/kg) to balance efficacy and toxicity.

- Toxicology screens : Monitor blood pressure (telemetry) and intestinal permeability (FITC-dextran assay) in rodent models.

- Biomarker-guided dosing : Adjust based on sVEGFR2 suppression and EGFR signaling in skin biopsies .

Q. How does this compound’s blood-brain barrier (BBB) penetration influence its utility in CNS metastases?

this compound achieves a brain-to-plasma ratio of 1 in preclinical models, enabling potential activity against CNS lesions. Methodology:

- Quantify drug levels in brain tissue via LC-MS/MS after oral administration.

- Use orthotopic glioblastoma models (e.g., U87-MG) to assess tumor regression and BBB integrity (claudin-5 staining) .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing small-sample clinical trials (e.g., phase I studies)?

- Dose-escalation : 3+3 design with DLT evaluation (e.g., Grade 3 diarrhea, hypertension).

- Efficacy endpoints : Disease control rate (DCR) with 95% confidence intervals, accounting for heterogeneous genetic subgroups.

- Longitudinal data : Mixed-effects models for biomarker trends (e.g., sVEGFR2 kinetics) .

Q. How should combination studies with radiotherapy or chemotherapy be designed to maximize synergy?

- Sequencing : Administer this compound 24h before radiation to prime vascular normalization (measured by MRI perfusion).

- Endpoints : Tumor growth delay, apoptotic index (TUNEL assay), and hypoxia reduction (pimonidazole staining).

- Synergy calculation : Chou-Talalay combination index (CI <1 indicates synergy) .

属性

IUPAC Name |

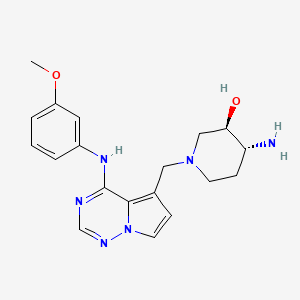

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQVNMSRKWUSH-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042689 | |

| Record name | BMS-690514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859853-30-8 | |

| Record name | BMS-690514 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-690514 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-690514 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。